2-Ethylbutanal

Description

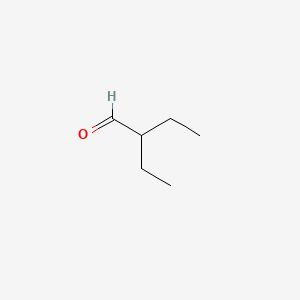

Structure

3D Structure

Properties

IUPAC Name |

2-ethylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-6(4-2)5-7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNGUFMVYQJGTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Record name | 2-ETHYLBUTYRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049380 | |

| Record name | 2-Ethylbutyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-ethylbutyraldehyde appears as a clear colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, colourless, mobile liquid with a pungent odour | |

| Record name | 2-ETHYLBUTYRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanal, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylbutanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Ethylbutyraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/56/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

116.00 to 117.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Ethylbutanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

70 °F (NFPA, 2010) | |

| Record name | 2-ETHYLBUTYRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

miscible with alcohol, ether; soluble in water 1 ml in 50 ml | |

| Record name | 2-Ethylbutyraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/56/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.808-0.814 | |

| Record name | 2-Ethylbutyraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/56/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

97-96-1 | |

| Record name | 2-ETHYLBUTYRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylbutanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylbutyraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylbutanal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanal, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylbutyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylbutyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLBUTYRALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/676JY5569P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethylbutanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-89 °C | |

| Record name | 2-Ethylbutanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylbutanal (CAS No. 97-96-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethylbutanal (CAS No. 97-96-1), an important aldehyde in the chemical and pharmaceutical industries. The document details its chemical and physical properties, safety and toxicological data, common applications, and key synthetic and analytical methodologies. All quantitative data is presented in structured tables for ease of reference. Furthermore, this guide includes detailed experimental protocols and visual diagrams to illustrate reaction pathways and analytical workflows, serving as a practical resource for laboratory and development professionals.

Introduction

This compound, also known as 2-ethylbutyraldehyde, is an organic compound with the chemical formula C6H12O.[1][2] It is a colorless liquid characterized by a sweet, cocoa-like odor.[3] This aldehyde serves as a versatile intermediate in the synthesis of various organic compounds and is utilized as a flavoring agent in the food industry.[3][4][5] Its utility extends to the fragrance industry and in the manufacturing of pharmaceuticals and agrochemicals.[3][5] Understanding the fundamental properties and reaction parameters of this compound is crucial for its effective and safe application in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for handling, storage, and application of the compound in a laboratory setting.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 97-96-1 | [1][2][4] |

| Molecular Formula | C6H12O | [1][2] |

| Molecular Weight | 100.16 g/mol | [1][6] |

| Appearance | Clear, colorless liquid | [7] |

| Odor | Sweet, cocoa-like | [3] |

| Boiling Point | 116-117 °C at 760 mmHg | [4][7] |

| Melting Point | -89 °C | [7][8] |

| Density | 0.814 g/mL at 20 °C | [4] |

| Solubility in Water | 0.5% at 20°C (Slightly soluble) | [3][4] |

| Solubility in Organic Solvents | Miscible with alcohol and ether | [5][7] |

| Flash Point | 17.3 - 21 °C (Tag Closed Cup) | [3][4] |

| Refractive Index | 1.400-1.405 at 20°C | [7] |

Safety and Toxicological Data

This compound is a flammable liquid and requires careful handling.[9] It can be irritating to the eyes, skin, and respiratory system.[3] The safety and toxicological profile is summarized in Table 2.

Table 2: Safety and Toxicological Data for this compound

| Parameter | Information | Reference(s) |

| GHS Pictograms | Flammable, Irritant | [3][8] |

| GHS Hazard Statements | H225: Highly flammable liquid and vapor. | [3] |

| Oral LD50 (Rat) | 3980 mg/kg | [8] |

| Inhalation LCLo (Rat) | 8000 ppm/4H | [8] |

| Dermal LD50 (Rabbit) | 5990 uL/kg | [8] |

| General Handling Precautions | Use in a well-ventilated area. Keep away from heat, sparks, and open flames. Wear protective gloves, clothing, and eye/face protection. | [10][11] |

Applications in Research and Industry

This compound's unique properties make it a valuable compound in several sectors:

-

Flavoring Agent: Due to its pleasant, sweet aroma, it is used as a flavoring agent in the food industry.[3][5]

-

Fragrance Industry: It is incorporated into perfumes and other scented products.[3]

-

Chemical Synthesis: It serves as a key intermediate in the production of other chemicals, including pharmaceuticals and agrochemicals.[3][5] Specifically, it can be oxidized to 2-ethylbutanoic acid or reduced to 2-ethylbutanol.[1]

Experimental Protocols

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The oxidation of the corresponding primary alcohol, 2-ethyl-1-butanol, is a common and effective method.

5.1.1. Synthesis via Oxidation of 2-Ethyl-1-butanol

This protocol is based on a general method for the oxidation of primary alcohols to aldehydes.

Objective: To synthesize this compound by the oxidation of 2-ethyl-1-butanol.

Materials:

-

2-Ethyl-1-butanol (CAS: 97-95-0)

-

2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO)

-

Potassium bromide (KBr)

-

Sodium hypochlorite (NaOCl) solution (commercial bleach)

-

Dichloromethane (CH2Cl2)

-

Hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Sodium thiosulfate (Na2S2O3)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethyl-1-butanol (1 equivalent) and TEMPO (0.01 equivalents) in dichloromethane.

-

Add an aqueous solution of potassium bromide (0.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add sodium hypochlorite solution (1.1 equivalents) dropwise via a dropping funnel, maintaining the temperature at 0-5 °C.

-

Stir the reaction mixture vigorously at 0 °C until the starting material is consumed (monitor by TLC or GC).

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by distillation.

Caption: Workflow for the synthesis of this compound via oxidation.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis and quantification of volatile compounds like this compound.

5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify this compound in a sample matrix.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for volatile organic compounds (e.g., DB-5ms, HP-5ms, or equivalent).

Materials:

-

Sample containing this compound.

-

High-purity helium (carrier gas).

-

Solvent for sample dilution (e.g., dichloromethane or hexane).

-

Volumetric flasks and microsyringes.

GC-MS Parameters (Typical):

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 35-350

Procedure:

-

Sample Preparation: Prepare a dilution of the sample in a suitable solvent. For quantitative analysis, prepare a series of calibration standards of this compound.

-

Injection: Inject the prepared sample into the GC-MS system.

-

Data Acquisition: Acquire the data according to the specified GC-MS parameters.

-

Data Analysis:

-

Identify the peak corresponding to this compound by its retention time and mass spectrum.

-

For quantification, generate a calibration curve from the standards and determine the concentration of this compound in the sample.

-

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its fundamental properties, safety considerations, applications, and detailed experimental protocols for its synthesis and analysis. The structured presentation of data and visual workflows aims to equip researchers, scientists, and drug development professionals with the necessary information for the proficient and safe handling and application of this versatile chemical compound.

References

- 1. Buy this compound | 97-96-1 [smolecule.com]

- 2. 2-Ethylbutyraldehyde | SIELC Technologies [sielc.com]

- 3. US4484006A - Synthesis of 2-methylbutanal - Google Patents [patents.google.com]

- 4. CN114105731A - Preparation method of 2-ethyl-1-butanol - Google Patents [patents.google.com]

- 5. CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. CA1313195C - Process for the preparation of 2-methylbutanal - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

physical and chemical properties of 2-Ethylbutanal

An In-depth Technical Guide to 2-Ethylbutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound (CAS No. 97-96-1), an organic aldehyde of interest in various industrial and research applications. It details the compound's physical and chemical properties, spectral characteristics, chemical reactivity, and established synthesis protocols. Safety and handling procedures are also summarized. This guide is intended to serve as a core reference for professionals in chemistry, pharmacology, and materials science.

Chemical and Physical Properties

This compound, also known as 2-ethylbutyraldehyde, is a branched-chain aliphatic aldehyde.[1] It presents as a clear, colorless liquid and is characterized by a sweet, green, and fruity odor with notes of cocoa.[2][3] Its structural and physical properties are critical for its application as a chemical intermediate and flavoring agent.[1]

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O | [1][4][5] |

| Molecular Weight | 100.16 g/mol | [1][2][5] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Ethylbutyraldehyde, Diethylacetaldehyde | [2][5][6] |

| Appearance | Clear colorless liquid | [2][7] |

| Boiling Point | 116.0 - 117.0 °C (@ 760 mmHg) | [1][2][8] |

| Melting Point | -89 °C | [2][4] |

| Density | 0.808 - 0.814 g/cm³ (@ 20°C) | [2][4] |

| Flash Point | 17.3 °C (Tag Closed Cup) | [1][8] |

| Solubility in Water | 0.5 wt % (@ 20°C) | [1][8] |

| Solubility in Organic Solvents | Miscible with alcohol and ether | [2] |

| Refractive Index | 1.400 - 1.405 (@ 20°C) | [2] |

| Vapor Pressure | 16.9 ± 0.2 mmHg (@ 25°C) | [4] |

Spectral Data

Spectroscopic analysis is essential for the identification and characterization of this compound. Data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are available.[5]

Table 2: Spectral Data for this compound

| Technique | Data and Observations | Source(s) |

| ¹H NMR | Spectral data available in various databases. | [2] |

| ¹³C NMR | Chemical shifts (δ) observed at: 204.7 (C=O), 55.2 (CH), 21.7 (CH₂), 11.5 (CH₃). | [9] |

| IR Spectrum | Spectral data is available through the NIST Chemistry WebBook. | [5][10] |

| Mass Spectrometry | Electron ionization mass spectrum data is available. | [5][11] |

Chemical Reactivity and Stability

As an aldehyde, this compound's reactivity is dominated by its carbonyl group. It is a stable compound but is sensitive to air.[4]

-

Oxidation : It can be readily oxidized to its corresponding carboxylic acid, 2-ethylbutanoic acid, by common oxidizing agents.[1][7]

-

Reduction : The aldehyde can be reduced to the primary alcohol, 2-ethyl-1-butanol, using reducing agents like lithium aluminum hydride.[1][12]

-

Self-Condensation : Like many aldehydes, it can undergo acid-catalyzed self-condensation or polymerization reactions, which are exothermic.[2][7][13]

-

Peroxide Formation : It can react slowly with air, a process activated by light and catalyzed by transition metals, to form unstable peroxides and ultimately carboxylic acids.[7][13]

-

Incompatibilities : It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[4]

Caption: Key chemical reactions of this compound.

Experimental Protocols: Synthesis

Several methods are established for the synthesis of this compound. The choice of protocol depends on the available starting materials and desired scale.

Method 1: Oxidation of 2-Ethyl-1-butanol

This is a direct and common laboratory-scale synthesis.

-

Principle : A primary alcohol is oxidized to an aldehyde.

-

Protocol :

-

The starting material, 2-ethyl-1-butanol, is dissolved in a suitable solvent.

-

An oxidizing agent, such as potassium dichromate or chromium trioxide, is added under controlled temperature conditions.[1]

-

The reaction is monitored for the disappearance of the starting alcohol.

-

Upon completion, the this compound product is isolated and purified, typically through distillation.

-

Method 2: Aldol Condensation

This industrial method involves the self-condensation of n-butanal followed by hydrogenation and subsequent oxidation, or a crossed aldol condensation.[1][14]

-

Principle : Base-catalyzed reaction between two aldehyde molecules to form a β-hydroxy aldehyde, which can then be further processed.

-

Protocol :

-

Acetaldehyde is reacted with butanal under basic conditions (e.g., sodium hydroxide).[1]

-

This forms an intermediate that is then processed to yield this compound.

-

Alternatively, the self-condensation of n-butanal can be integrated with a hydrogenation step to produce precursors for 2-ethylhexanol, with this compound being a key intermediate.[14]

-

Method 3: Hydroformylation

This process is a large-scale industrial method for producing aldehydes.

-

Principle : An alkene is reacted with carbon monoxide and hydrogen in the presence of a catalyst.

-

Protocol :

-

Propylene is subjected to reaction with a mixture of carbon monoxide and hydrogen (syngas).

-

A catalyst, often a rhodium or cobalt complex, is used to facilitate the reaction.[1]

-

The reaction conditions (temperature, pressure) are optimized to favor the formation of this compound among other aldehyde products.

-

Caption: Primary synthesis routes for this compound.

Safety and Handling

This compound is a hazardous chemical requiring strict safety protocols.

-

Primary Hazards : It is a highly flammable liquid and vapor (UN 1178, Hazard Class 3).[8][13][15] Vapors can form explosive mixtures with air and may travel to an ignition source.[13] It is also classified as an irritant to the eyes, skin, and respiratory system.[1][3]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles or a face shield, and impervious protective clothing.[15][16] Handling should occur in a well-ventilated area or under a fume hood.[16]

-

Handling Procedures : All equipment must be grounded and bonded to prevent static discharge.[15] Use only non-sparking tools.[15] Keep the compound away from heat, sparks, open flames, and other ignition sources.[15]

-

Storage : Store in a cool, dry, and well-ventilated place in tightly closed containers.[15][16] Keep away from incompatible materials such as oxidizing agents and strong bases.[4] Storage under an inert atmosphere is recommended to prevent peroxide formation.

-

Fire-Fighting Measures : Use alcohol-resistant foam, dry chemical, or carbon dioxide.[13][15] Water spray may be inefficient and can scatter the fire.[13]

Applications

The unique properties of this compound make it a valuable compound in several industries.

-

Flavor and Fragrance : It is used as a flavoring agent in food products due to its sweet, fruity, and cocoa-like profile.[1][3] It is also utilized in the fragrance industry for perfumes and other scented products.[1]

-

Chemical Synthesis : It serves as a crucial intermediate in the synthesis of other organic compounds.[1]

-

Industrial Applications : It is used in the production of pharmaceuticals, rubber accelerators, synthetic resins, and agrochemicals.[1][7][17]

References

- 1. Buy this compound | 97-96-1 [smolecule.com]

- 2. 2-Ethylbutyraldehyde | C6H12O | CID 7359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-ethyl butyraldehyde, 97-96-1 [thegoodscentscompany.com]

- 4. This compound | CAS#:97-96-1 | Chemsrc [chemsrc.com]

- 5. Butanal, 2-ethyl- [webbook.nist.gov]

- 6. Butanal, 2-ethyl- (CAS 97-96-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 2-ETHYLBUTYRALDEHYDE | 97-96-1 [chemicalbook.com]

- 8. This compound | JNC CORPORATION [jnc-corp.co.jp]

- 9. The { }^{13} \mathrm{C} NMR spectrum of 2 -ethylbutanal consists of the f.. [askfilo.com]

- 10. Butanal, 2-ethyl- [webbook.nist.gov]

- 11. Butanal, 2-ethyl- [webbook.nist.gov]

- 12. 2-Ethyl-1-butanol synthesis - chemicalbook [chemicalbook.com]

- 13. 2-ETHYLBUTYRALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. researchgate.net [researchgate.net]

- 15. 2-Ethylbutyraldehyde | 97-96-1 | TCI AMERICA [tcichemicals.com]

- 16. 2-ethyl-2-butenal | CAS#:19780-25-7 | Chemsrc [chemsrc.com]

- 17. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to 2-Ethylbutanal: Molecular Structure, Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethylbutanal, a significant organic compound with applications in the flavor industry and as an intermediate in chemical synthesis. This document details its molecular structure, physicochemical properties, key synthetic pathways, and analytical methodologies, presented in a format tailored for scientific and research applications.

Molecular Structure and Identification

This compound, also known as 2-ethylbutyraldehyde, is a branched aliphatic aldehyde. Its fundamental chemical information is summarized below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 2-Ethylbutyraldehyde, Diethylacetaldehyde, α-Ethylbutyraldehyde, 3-Formylpentane |

| CAS Number | 97-96-1 |

| Molecular Formula | C₆H₁₂O[1] |

| Molecular Weight | 100.16 g/mol [1] |

| SMILES | CCC(CC)C=O[1] |

| InChI | InChI=1S/C6H12O/c1-3-6(4-2)5-7/h5-6H,3-4H2,1-2H3[1] |

| InChIKey | UNNGUFMVYQJGTD-UHFFFAOYSA-N[1] |

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is presented in the following table, providing essential data for its handling, application, and process design.

| Property | Value | Reference |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Pungent, fruity, green, with cocoa nuances | |

| Boiling Point | 116-117 °C at 760 mmHg | [1] |

| Melting Point | -89 °C | [1] |

| Density | 0.814 g/mL at 25 °C | |

| Flash Point | 21.1 °C | |

| Solubility in Water | 0.5% (wt %) at 20 °C[2] | [2] |

| Solubility in Organic Solvents | Miscible with alcohol and ether | [1] |

| Refractive Index (n20/D) | 1.402 | |

| Vapor Pressure | 16.9 mmHg at 25 °C |

Synthesis of this compound

This compound can be synthesized through several key chemical reactions. The primary industrial methods include the self-condensation of n-butanal (an aldol condensation reaction) and the hydroformylation of 1-butene.

The aldol condensation of n-butanal is a common route for the synthesis of C8 derivatives, which can subsequently yield this compound. The reaction proceeds by the dimerization of n-butanal to form 2-ethyl-2-hexenal, which can then be further processed.

General Experimental Protocol (Illustrative):

-

Reaction Setup: A stirred-tank reactor equipped with temperature control and a condenser is charged with n-butanal and a basic catalyst (e.g., a solution of sodium hydroxide or a solid base catalyst like KF-γ-Al2O3).[3]

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 140 °C. The pressure is maintained to keep the reactants in the liquid phase.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography to determine the conversion of n-butanal and the selectivity towards the desired aldol condensation product.

-

Workup and Purification: After the reaction, the catalyst is neutralized or filtered off. The organic layer is separated, washed with water, and then purified by distillation to isolate the product.

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. The hydroformylation of 1-butene can yield both n-pentanal and its isomer, 2-methylbutanal. While not a direct synthesis of this compound, this reaction is fundamental in the production of related aldehydes.

General Experimental Protocol (Illustrative):

-

Catalyst Preparation: A rhodium-based catalyst, often complexed with a phosphine ligand (e.g., triphenylphosphine), is prepared in a suitable solvent under an inert atmosphere.

-

Reactor Setup: A high-pressure autoclave is charged with the catalyst solution.

-

Reactant Introduction: 1-Butene is introduced into the reactor, followed by pressurization with a mixture of carbon monoxide (CO) and hydrogen (H₂) (syngas).

-

Reaction Conditions: The reactor is heated to the desired temperature (e.g., 80-120 °C) and pressure (e.g., 20-100 bar). The reaction is typically stirred for several hours.

-

Product Analysis and Recovery: After cooling and depressurizing the reactor, the product mixture is analyzed by gas chromatography. The aldehydes are then separated from the catalyst and solvent, typically by distillation.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

Illustrative GC-MS Protocol for Aldehyde Analysis:

This protocol is based on general methods for the analysis of aldehydes in various matrices and may require optimization for specific applications.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 10 mL aqueous sample, add 2 g of sodium chloride to increase the ionic strength.

-

Add 5 mL of a suitable organic solvent (e.g., dichloromethane or hexane).

-

Vortex the mixture for 2 minutes and then centrifuge to separate the layers.

-

Carefully transfer the organic layer to a clean vial.

-

Dry the organic extract with anhydrous sodium sulfate.

-

The extract is now ready for GC-MS analysis.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless or split mode depending on concentration).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-350.

-

-

Data Analysis:

-

Identification of this compound is achieved by comparing its retention time and mass spectrum with that of a pure standard.

-

Quantification can be performed by creating a calibration curve using standards of known concentrations. An internal standard may be used for improved accuracy.

-

Chemical Reactivity and Degradation

This compound exhibits typical aldehyde reactivity. It is susceptible to oxidation to form the corresponding carboxylic acid, 2-ethylbutanoic acid. It can also undergo reduction to form 2-ethyl-1-butanol. As an aldehyde, it can participate in self-condensation or polymerization reactions, which are often catalyzed by acids.[4] It is a flammable liquid and can form explosive mixtures with air.[4]

Conclusion

This compound is a valuable C6 aldehyde with a well-defined molecular structure and a range of applications in the chemical industry. Its synthesis is primarily achieved through established industrial processes like aldol condensation and hydroformylation, and its analysis is reliably performed using GC-MS. This guide provides a foundational understanding of its key technical aspects for researchers and professionals in related fields.

References

An In-depth Technical Guide to the Laboratory Synthesis of 2-Ethylbutanal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principal laboratory synthesis pathways for 2-Ethylbutanal (CAS No: 97-96-1), a valuable intermediate in the fine chemical and pharmaceutical industries. The document details three core synthetic strategies: Aldol Condensation of Propanal, Hydroformylation of 2-Pentene, and Oxidation of 2-Ethyl-1-butanol. Each pathway is presented with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate practical application and comparison.

Overview of Synthesis Pathways

This compound, also known as 2-ethylbutyraldehyde, is a branched-chain aldehyde with applications as a fragrance component and a building block in organic synthesis. The selection of an appropriate synthesis route in a laboratory setting depends on factors such as starting material availability, desired scale, and tolerance for specific reagents and byproducts. This guide explores three distinct and well-established methodologies.

Pathway 1: Aldol Condensation of Propanal and Subsequent Hydrogenation

This two-step pathway involves the base-catalyzed self-condensation of propanal to form the α,β-unsaturated aldehyde, 2-methyl-2-pentenal, followed by the selective hydrogenation of the carbon-carbon double bond to yield this compound.

Logical Workflow

Caption: Synthesis of this compound via Aldol Condensation and Hydrogenation.

Experimental Protocols

Step 1: Self-Aldol Condensation of Propanal to 2-Methyl-2-pentenal

-

Materials: Propanal, anion-exchange resin (strong base), benzene (or another suitable solvent).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine propanal (20 mmol) and benzene (5 mL).

-

Add a strong anion-exchange resin (10 mmol equivalent) to the solution.

-

Stir the reaction mixture at 30°C for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter the resin from the reaction mixture.

-

The filtrate, containing 2-methyl-2-pentenal, can be purified by distillation or used directly in the next step. High conversion of propanal (up to 97%) with high selectivity for 2-methyl-2-pentenal (up to 95%) has been reported under these conditions.[1][2][3]

-

Step 2: Selective Hydrogenation of 2-Methyl-2-pentenal

-

Materials: 2-Methyl-2-pentenal solution from Step 1, Palladium on carbon (Pd/C) or a supported platinum (Pt) or copper (Cu) catalyst, hydrogen gas (H₂).

-

Procedure:

-

Transfer the solution of 2-methyl-2-pentenal to a high-pressure autoclave.

-

Add the hydrogenation catalyst (e.g., 5% Pd/C, 1-5 mol%).

-

Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-10 bar).

-

Stir the reaction mixture vigorously at a controlled temperature (e.g., 25-100°C). Platinum and palladium catalysts have shown high activity for the hydrogenation of the C=C bond.[4][5]

-

Monitor the reaction by GC to confirm the disappearance of the starting material and the formation of this compound.

-

After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

-

Filter the catalyst from the reaction mixture.

-

The resulting solution can be purified by fractional distillation to isolate this compound.

-

Quantitative Data

| Parameter | Step 1: Aldol Condensation | Step 2: Selective Hydrogenation |

| Starting Material | Propanal | 2-Methyl-2-pentenal |

| Key Reagents | Anion-exchange resin | Pd/C, H₂ |

| Typical Yield | ~95% selectivity | High, catalyst dependent |

| Purity | High | High after purification |

Pathway 2: Hydroformylation of 2-Pentene

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. The hydroformylation of 2-pentene can yield this compound and other isomeric aldehydes. The regioselectivity is a critical aspect of this pathway and is highly dependent on the catalyst and reaction conditions. Rhodium and cobalt-based catalysts are commonly employed.[6][7][8][9]

Logical Workflow

Caption: Synthesis of this compound via Hydroformylation of 2-Pentene.

Experimental Protocol (Rhodium-Catalyzed)

-

Materials: 2-Pentene, Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂), phosphine ligand (e.g., triphenylphosphine), solvent (e.g., toluene), synthesis gas (CO/H₂).

-

Procedure:

-

In a high-pressure autoclave, dissolve the rhodium catalyst precursor and the phosphine ligand in the solvent under an inert atmosphere.

-

Introduce a known amount of 2-pentene into the reactor.

-

Seal the autoclave and pressurize with synthesis gas (typically a 1:1 molar ratio of CO to H₂) to the desired pressure (e.g., 20-100 bar).

-

Heat the reactor to the reaction temperature (e.g., 80-120°C) with vigorous stirring.

-

Maintain the pressure by feeding synthesis gas as it is consumed.

-

Monitor the reaction progress by GC analysis of samples taken from the reactor.

-

After the desired conversion is reached, cool the reactor to room temperature and carefully vent the remaining synthesis gas.

-

The product mixture, containing this compound and its isomers, can be separated from the catalyst by distillation. The ratio of linear to branched aldehydes is highly influenced by the choice of ligand and reaction conditions.[7][10]

-

Quantitative Data

| Parameter | Hydroformylation of 2-Pentene |

| Starting Material | 2-Pentene |

| Key Reagents | Rh or Co catalyst, CO, H₂ |

| Regioselectivity | Catalyst and condition dependent |

| Typical Yield | High conversion, variable selectivity |

| Purity | Requires purification to separate isomers |

Pathway 3: Oxidation of 2-Ethyl-1-butanol

The oxidation of the primary alcohol, 2-ethyl-1-butanol, to the corresponding aldehyde, this compound, is a direct and often high-yielding method. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Swern oxidation and oxidation with pyridinium chlorochromate (PCC) are two effective laboratory-scale methods.[11][12]

Logical Workflow

Caption: Synthesis of this compound via Oxidation of 2-Ethyl-1-butanol.

Experimental Protocols

Method A: Swern Oxidation

-

Materials: 2-Ethyl-1-butanol, oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine (Et₃N), dichloromethane (DCM).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.2 equiv.) in anhydrous DCM and cool to -78°C (dry ice/acetone bath).

-

Slowly add a solution of DMSO (2.4 equiv.) in DCM to the cooled oxalyl chloride solution, maintaining the temperature at -78°C. Stir for 10 minutes.

-

Add a solution of 2-ethyl-1-butanol (1.0 equiv.) in DCM dropwise to the reaction mixture, again keeping the temperature at -78°C. Stir for 20 minutes.

-

Add triethylamine (5.0 equiv.) to the mixture and stir for another 10 minutes at -78°C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by adding water. The pH can be adjusted to ~4 with 1 M HCl.

-

Extract the product with DCM or diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure. The crude this compound can be purified by distillation.[11][13][14]

-

Method B: Pyridinium Chlorochromate (PCC) Oxidation

-

Materials: 2-Ethyl-1-butanol, pyridinium chlorochromate (PCC), Celite® or silica gel, anhydrous dichloromethane (DCM).

-

Procedure:

-

In a round-bottom flask, suspend PCC (1.2-1.5 equiv.) and Celite® in anhydrous DCM.

-

Add a solution of 2-ethyl-1-butanol (1.0 equiv.) in DCM to the stirred suspension at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil® to remove the chromium byproducts.

-

Wash the filter cake thoroughly with diethyl ether.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

-

Quantitative Data

| Parameter | Swern Oxidation | PCC Oxidation |

| Starting Material | 2-Ethyl-1-butanol | 2-Ethyl-1-butanol |

| Key Reagents | DMSO, Oxalyl Chloride, Et₃N | PCC |

| Typical Yield | >90% | ~85-95% |

| Purity | High after purification | High after purification |

Spectroscopic Data for this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Spectroscopic Data | |

| Molecular Formula | C₆H₁₂O[17] |

| Molecular Weight | 100.16 g/mol [17] |

| ¹³C NMR (CDCl₃, 50.23 MHz) | δ (ppm): 205.64, 54.95, 21.45, 11.44[17] |

| Mass Spectrum (EI) | m/z: 72 (base peak), 43, 71, 41, 29[17][18] |

| IR Spectrum | Characteristic C=O stretching vibration around 1730 cm⁻¹ |

Conclusion

This guide has detailed three distinct and effective laboratory-scale synthesis pathways for this compound. The choice of method will be dictated by the specific requirements of the research or development project. The aldol condensation route is advantageous when starting from a simple aldehyde, though it requires a two-step process. Hydroformylation offers a direct route from an alkene but presents challenges in controlling regioselectivity. The oxidation of 2-ethyl-1-butanol is a straightforward and high-yielding method, provided the precursor alcohol is readily available. By understanding the protocols, yields, and workflows presented, researchers can make an informed decision on the most suitable pathway for their synthetic needs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Self- and Cross-Aldol Condensation of Propanal Catalyzed by Anion-Exchange Resins in Aqueous Media | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mt.com [mt.com]

- 7. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Cobalt-catalyzed hydroformylation of alkenes: generation and recycling of the carbonyl species, and catalytic cycle. | Semantic Scholar [semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. Swern oxidation - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. 2-Ethylbutyraldehyde | C6H12O | CID 7359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Butanal, 2-ethyl- [webbook.nist.gov]

The Natural Occurrence of 2-Ethylbutanal in Food Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylbutanal is a volatile branched-chain aldehyde that contributes to the complex aroma profiles of a variety of food products. While often present in trace amounts, its low odor threshold can significantly impact the sensory perception of foods. This technical guide provides a comprehensive overview of the natural occurrence of this compound in various food matrices, its formation pathways, and detailed methodologies for its analysis. Quantitative data are summarized for clear comparison, and key biochemical and experimental workflows are visualized to facilitate understanding. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this flavor compound.

Introduction

This compound (C₆H₁₂O) is an aliphatic aldehyde known for its characteristic green, malty, and slightly fruity aroma. Its presence in food is primarily a result of the microbial or enzymatic degradation of the branched-chain amino acid L-isoleucine. Two principal pathways are responsible for its formation: the Ehrlich pathway, which is common in fermentative processes, and the Strecker degradation, which occurs during thermal processing. The concentration of this compound in food is influenced by factors such as the raw material composition, the microorganisms involved in fermentation, processing conditions, and storage.

Natural Occurrence and Quantitative Data

This compound has been detected in a wide range of food products. However, its quantification can be challenging due to its volatility and low concentrations. It is often analyzed alongside its isomer, 2-methylbutanal, which is derived from leucine. The following table summarizes the quantitative data available for this compound and its closely related isomer in various food matrices.

| Food Product | Compound | Concentration Range | Reference(s) |

| Fermented Foods | |||

| Cheddar Cheese | 2-Methylbutanal | 150 - 325 µg/kg (optimal concentration range for nutty flavor) | [1] |

| Beer | 2-Methylbutanal | Mean: 27 µg/L | [2] |

| Wine | 2-Methylbutanal | Mean: 27 µg/L | [2] |

| Pumpernickel Bread | 2-Methylbutanal | Up to 5600 µg/kg | [3] |

| Beverages | |||

| Roasted Coffee | 2-Methylbutanal | Prevalent, but specific quantification varies with roasting and processing | [4][5] |

| Fruit Juices (Fresh) | 2-Methylbutanal | 1.75 - 3.34% (relative abundance) | |

| Fruit Juices (Processed) | 2-Methylbutanal | 0.26 - 2.38% (relative abundance) | |

| Other Products | |||

| Dry-cured Ham | 2-Methylbutanal | Associated with nutty and cheesy notes; slow formation during ripening | [5] |

Note: Data for 2-methylbutanal is included due to its structural similarity and co-occurrence with this compound, providing a valuable proxy for understanding the behavior of branched-chain aldehydes in these food systems.

Formation Pathways of this compound

The formation of this compound in food is primarily linked to the catabolism of L-isoleucine.

The Ehrlich Pathway

The Ehrlich pathway is a significant route for the formation of fusel alcohols and their corresponding aldehydes in fermented foods and beverages.[4][6] The pathway involves a three-step enzymatic conversion of an amino acid.

The Strecker Degradation

Strecker degradation is a chemical reaction that produces an aldehyde from an α-amino acid in the presence of a dicarbonyl compound.[2][5] This reaction is a key part of the Maillard reaction and is prominent in thermally processed foods like bread and roasted coffee.

Experimental Protocols for Analysis

The analysis of this compound in food matrices is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique.[7][8]

General Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound in a food sample.

Detailed Methodology: HS-SPME-GC-MS

This protocol provides a general framework for the analysis of this compound. Specific parameters may need to be optimized depending on the food matrix.

4.2.1. Sample Preparation

-

Homogenize solid samples. For liquid samples, use a measured volume.

-

Place a known amount of the sample (e.g., 1-5 g for solids, 1-5 mL for liquids) into a headspace vial.

-

Add a known concentration of an appropriate internal standard (e.g., deuterated this compound or a compound with similar chemical properties).

-

For derivatization (optional but recommended for aldehydes), add a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[7] This enhances sensitivity and chromatographic performance.

-

Seal the vial and allow it to equilibrate at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with agitation.

4.2.2. HS-SPME

-

Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample vial for a defined period (e.g., 20-40 minutes) at the equilibration temperature.

-

Retract the fiber and introduce it into the GC injector for thermal desorption.

4.2.3. GC-MS Parameters

-

Injector: Splitless mode, temperature typically 250 °C.

-

Column: A mid-polarity column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.

-

Oven Temperature Program: An example program could be:

-

Initial temperature of 40 °C, hold for 2-5 minutes.

-

Ramp at 3-5 °C/minute to 150 °C.

-

Ramp at 10-15 °C/minute to 250 °C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Mass Spectrometer:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Scan mode for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification to enhance sensitivity and selectivity. Key ions for this compound (m/z) include 57, 72, and 100.

-

4.2.4. Quantification

-

Prepare a series of calibration standards containing known concentrations of this compound and the internal standard in a matrix similar to the sample.

-

Analyze the standards using the same HS-SPME-GC-MS method.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Conclusion

This compound is a naturally occurring flavor compound in a variety of foods, formed primarily through the degradation of L-isoleucine via the Ehrlich and Strecker pathways. Its presence, even at low concentrations, can significantly influence the aroma profile of food products. The accurate quantification of this compound requires sensitive analytical techniques such as HS-SPME-GC-MS. The methodologies and data presented in this guide provide a foundational resource for researchers and scientists working to understand and modulate the flavor profiles of foods and for professionals in drug development interested in the metabolic pathways of amino acids. Further research is warranted to expand the quantitative database of this compound in a broader range of food products and to explore the specific enzymatic and environmental factors that govern its formation.

References

- 1. Evaluation of the Perceptual Interactions among Aldehydes in a Cheddar Cheese Matrix According to Odor Threshold and Aroma Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Effects of Catabolism Relationships of Leucine and Isoleucine with BAT2 Gene of Saccharomyces cerevisiae on High Alcohols and Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Analysis of the trend of volatile compounds by HS-SPME-GC-MS and the main factors affecting the formation of rancid odor during the oxidation process of infant nutrition package - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Activity of 2-Ethylbutanal: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylbutanal, a volatile organic compound with a characteristic odor, has been investigated for its preliminary biological activities. This technical guide provides an in-depth overview of the current, albeit limited, understanding of its toxicological profile, and emerging evidence for its potential antimicrobial and anticancer properties. While comprehensive data remains scarce, this document collates available quantitative information, details relevant experimental methodologies, and visualizes putative mechanisms of action to guide future research and development efforts.

Introduction

This compound (CAS No. 97-96-1), also known as 2-ethylbutyraldehyde, is an aldehyde used as a flavoring agent in the food industry.[1] Beyond its sensory characteristics, preliminary scientific inquiries have suggested a broader spectrum of biological effects. This whitepaper aims to consolidate the existing data on the biological activity of this compound, with a focus on its toxicological, antimicrobial, and potential anticancer effects, to serve as a foundational resource for researchers in pharmacology and drug development.

Toxicological Profile

The most comprehensive data available for this compound pertains to its toxicity, primarily from a 13-week subchronic study in F344 rats.[1]

Subchronic Toxicity in F344 Rats

A 13-week oral gavage study in F344 rats established a No-Observed-Adverse-Effect Level (NOAEL) of 50 mg/kg body weight/day for both male and female rats.[1] Adverse effects were noted at higher doses, indicating target organ toxicity in the liver and kidneys.

Experimental Protocol: 13-Week Subchronic Toxicity Study

The experimental workflow for a typical subchronic toxicity study, as described in the literature, is outlined below.[1]

Summary of Toxicological Findings

The key findings from the subchronic toxicity study of this compound are summarized in the tables below.[1]

Table 1: Hematological and Serum Biochemistry Changes in F344 Rats

| Parameter | Sex | Dose Group (mg/kg BW/day) | Observation |

| Platelet Counts | Male | 200, 800 | Decrease |

| Female | 800 | Decrease | |

| Inorganic Phosphorus | Male & Female | 200, 800 | Increase |

| Glucose | Female | 200, 800 | Increase |

| Urea Nitrogen | Male & Female | 800 | Increase |

Table 2: Organ Weight and Histopathological Changes in F344 Rats

| Organ | Sex | Dose Group (mg/kg BW/day) | Observation |

| Liver | Male & Female | 200, 800 | Increased absolute and relative weights |

| Male | 200 | Hepatocellular hypertrophy | |

| Male & Female | 800 | Hepatocellular hypertrophy with eosinophilic granular cytoplasmic changes | |

| Kidney | Male & Female | 200, 800 | Increased absolute and relative weights |

| Female | 800 | Necrosis/regeneration of proximal tubules |

Antimicrobial Activity

Antibacterial Activity

Research published in "Letters in Applied Microbiology" has reportedly demonstrated the effectiveness of this compound against several foodborne pathogens, including Escherichia coli, Salmonella Typhimurium, and Staphylococcus aureus.

Antifungal Activity

A study in the journal "Mycologia" is cited to have reported the antifungal activity of this compound against fungal strains such as Aspergillus niger and Penicillium expansum.

Experimental Protocol: Broth Microdilution for MIC Determination

The general procedure for determining the Minimum Inhibitory Concentration (MIC) of a volatile compound like this compound using the broth microdilution method is as follows.

Anticancer Potential

There is preliminary evidence to suggest that this compound may have anti-cancer properties. A study in "Anticancer Research" indicated that it could induce apoptosis in human colon cancer cells.

Apoptosis in Colon Cancer Cells

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. The general aldehyde class of compounds is known to be reactive and can induce cellular stress, which may trigger apoptotic pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to assess cell viability and cytotoxicity.

Putative Signaling Pathway for Apoptosis Induction

Aldehydes, being reactive electrophiles, can interact with cellular nucleophiles such as proteins and DNA. This can lead to cellular stress, including the generation of reactive oxygen species (ROS), which can trigger the intrinsic pathway of apoptosis.

References

An In-depth Technical Guide on the Solubility of 2-Ethylbutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-ethylbutanal in water and various organic solvents. The information is curated for professionals in research and development who require precise data and methodologies for their work.

Introduction to this compound

This compound, also known as 2-ethylbutyraldehyde, is an organic compound with the chemical formula C₆H₁₂O.[1][2] It is a colorless liquid with a characteristic pungent, fruity odor.[1] This aldehyde is utilized in the flavor and fragrance industry and serves as a raw material in the synthesis of pharmaceuticals and other organic compounds.[2] Understanding its solubility is crucial for its application in various chemical processes, including reaction chemistry, formulation, and extraction.

The solubility of a compound is largely determined by its molecular structure. This compound possesses a polar carbonyl group (-CHO) and a nonpolar ethylbutyl hydrocarbon chain.[1] The carbonyl group can participate in hydrogen bonding with polar solvents, while the alkyl chain contributes to its solubility in nonpolar organic solvents.[1] This dual nature results in a nuanced solubility profile.

Quantitative Solubility Data

The solubility of this compound has been determined in water and a range of organic solvents. The following table summarizes the available quantitative data for easy comparison.

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) |

| Water | H₂O | Polar Protic | 0.5 wt%[2] | 20 |

| 1 mL in 50 mL[3][4][5] | Not Specified | |||

| 3930 mg/L (estimated)[6] | 25 | |||

| 6.42 g/L (predicted)[7] | Not Specified | |||

| 0.8 g/L[4] | 25 | |||

| Ethanol | C₂H₅OH | Polar Protic | Miscible[3][4] | Not Specified |

| 533.8 g/L[4] | 25 | |||

| Methanol | CH₃OH | Polar Protic | 637.84 g/L[4] | 25 |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible[3][4] | Not Specified |

| Acetone | (CH₃)₂CO | Polar Aprotic | 537.55 g/L[4] | 25 |

| Isopropanol | C₃H₇OH | Polar Protic | 390.84 g/L[4] | 25 |

| n-Butanol | C₄H₉OH | Polar Protic | 453.74 g/L[4] | 25 |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | 493.82 g/L[4] | 25 |

| Acetonitrile | CH₃CN | Polar Aprotic | 637.01 g/L[4] | 25 |

| Toluene | C₇H₈ | Nonpolar | 163.52 g/L[4] | 25 |

| Hexane | C₆H₁₄ | Nonpolar | More soluble than in water[1] | Not Specified |

| Chloroform | CHCl₃ | Polar Aprotic | 1776.99 g/L[4] | 25 |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | 1559.73 g/L[4] | 25 |

Note: "Miscible" indicates that the substances are soluble in each other in all proportions.

Experimental Protocols for Solubility Determination

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Test tubes or vials with secure caps

-

Constant temperature bath or shaker

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed test tube or vial. The excess is to ensure that a saturated solution is formed.

-

Place the sealed container in a constant temperature bath and agitate it for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the solution to stand undisturbed in the constant temperature bath for several hours to allow the undissolved solute to settle.

-

If a stable suspension is formed, centrifugation can be used to separate the excess solute from the saturated solution.

-

-

Sample Extraction and Dilution:

-

Carefully extract a known volume of the clear, saturated supernatant using a calibrated pipette.

-

Dilute the extracted sample with a known volume of the pure solvent to bring the concentration of this compound within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the solvent of known concentrations.

-

Analyze the standard solutions and the diluted sample using a suitable analytical technique, such as GC-FID.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mg/mL, or wt%).

-

This general protocol can be modified based on the specific properties of the solute and solvent, as well as the available analytical instrumentation.

Visualization of Solubility Principles

The solubility behavior of this compound can be understood by examining its molecular structure, which features both a polar and a nonpolar region. The following diagram illustrates this principle.

Caption: Solubility principle of this compound.

This diagram illustrates that the polar carbonyl group of this compound allows for interactions with polar solvents, leading to some degree of solubility. However, the nonpolar alkyl chain limits this solubility in polar solvents but promotes high solubility in nonpolar organic solvents through weaker van der Waals forces. This balance of polar and nonpolar characteristics is key to understanding its behavior in different solvent systems.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | JNC CORPORATION [jnc-corp.co.jp]

- 3. 2-Ethylbutyraldehyde | C6H12O | CID 7359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. 2-Ethylbutyraldehyde [chembk.com]

- 6. 2-ethyl butyraldehyde, 97-96-1 [thegoodscentscompany.com]

- 7. Showing Compound this compound (FDB003244) - FooDB [foodb.ca]

An In-depth Technical Guide to the Spectroscopic Data of 2-Ethylbutanal

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Ethylbutanal. It is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic information and the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

¹H and ¹³C NMR data were acquired in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.59 | Doublet | 1H | CHO |

| 2.12 | Multiplet | 1H | CH(CH₂CH₃)₂ |

| 1.59 | Multiplet | 4H | CH(CH₂ CH₃)₂ |

| 0.92 | Triplet | 6H | CH(CH₂CH₃ )₂ |

Data sourced from PubChem.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound (50.23 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 205.64 | C HO |

| 54.95 | C H(CH₂CH₃)₂ |

| 21.45 | CH(C H₂CH₃)₂ |

| 11.44 | CH(CH₂C H₃)₂ |

Data sourced from PubChem and FooDB.

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965 | Strong | C-H Stretch (Alkyl) |

| 2875 | Strong | C-H Stretch (Alkyl) |

| 2710 | Medium | C-H Stretch (Aldehyde) |

| 1730 | Strong | C=O Stretch (Aldehyde) |

| 1460 | Medium | C-H Bend (Alkyl) |

| 1380 | Medium | C-H Bend (Alkyl) |

Characteristic aldehyde stretches are noted around 2720 cm⁻¹ and a strong carbonyl peak between 1740-1720 cm⁻¹ for saturated aliphatic aldehydes.[2] Specific peak positions are derived from the NIST Chemistry WebBook.[3]

The electron ionization mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Putative Fragment |

| 100 | ~10 | [C₆H₁₂O]⁺ (Molecular Ion) |

| 72 | ~37 | [M-C₂H₄]⁺ or [C₄H₈O]⁺ |

| 71 | ~25 | [M-C₂H₅]⁺ or [C₄H₇O]⁺ |

| 57 | ~30 | [C₄H₉]⁺ |

| 43 | 100 | [C₃H₇]⁺ or [CH₃CH₂CO]⁺ |

| 41 | ~24 | [C₃H₅]⁺ |

| 29 | ~22 | [C₂H₅]⁺ or [CHO]⁺ |

Data sourced from the NIST Chemistry WebBook and PubChem.[1][4]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Sample Preparation:

-

Approximately 10-20 mg of liquid this compound is accurately weighed and placed into a clean, dry vial.[5]

-

About 0.6-0.7 mL of deuterated chloroform (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm), is added to the vial.[5][6]

-

The vial is capped and gently agitated until the sample is fully dissolved, creating a homogeneous solution.[6]

-

The solution is then transferred into a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is approximately 4-5 cm.[7]

-

The exterior of the NMR tube is cleaned with a lint-free wipe before being placed in the spectrometer's autosampler or probe.[5]

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is locked onto the deuterium signal of the CDCl₃ solvent.[5]

-

The magnetic field homogeneity is optimized through an automated or manual shimming process to ensure sharp, well-resolved peaks.[5]

-

The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.[5]

-